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Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propanoic acid

Cat. No.: B1341825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Pyrimidin-5-yl)propanoic acid. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents a high-quality predicted
dataset based on established spectroscopic principles and data from analogous structures.
This information is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, materials science, and organic synthesis, aiding in the identification,
characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-(Pyrimidin-5-yl)propanoic acid. These
predictions are generated using advanced computational algorithms and are benchmarked
against known experimental data for structurally related compounds.

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,
DMSO-de)
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Chemical Shift (5,
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ppm)
~12.2 Singlet, broad 1H -COOH
9.12 Singlet 1H Pyrimidine H2
8.85 Singlet 2H Pyrimidine H4, H6

] -CH:- (alpha to
2.95 Triplet 2H o

pyrimidine)

) -CH:- (alpha to

2.68 Triplet 2H

COOH)

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, DMSO-de)

Chemical Shift (0, ppm) Assignment

~173.5 -COOH

~158.0 Pyrimidine C4, C6

~156.5 Pyrimidine C2

~125.0 Pyrimidine C5

~33.0 -CH:- (alpha to COOH)
~28.0 -CH:- (alpha to pyrimidine)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic acid)

~1580, ~1470 Medium-Strong C:C_ aho.l C:N stretching
(Pyrimidine ring)

~1420, ~1300 Medium C-0O-H bend, C-O stretch

~1250 Medium C-N stretch

) C-H out-of-plane bend
~800 Medium o
(Pyrimidine ring)

Table 4: Predicted Mass Spectrometry Data
(Electrospray lonization, ESI)

Adduct Predicted m/z
[M+H]* 153.0659
M+Na]* 175.0478

[ ]

[M-H]~ 151.0513

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are standard for the analysis of small organic
molecules like 3-(Pyrimidin-5-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.
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Sample Preparation:

o Weigh approximately 5-10 mg of 3-(Pyrimidin-5-yl)propanoic acid.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
» Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment.

Solvent: DMSO-de

Temperature: 298 K

Spectral Width: -2 to 16 ppm

Number of Scans: 16

Relaxation Delay: 2.0 s

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.
e Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: -10 to 200 ppm

e Number of Scans: 1024

e Relaxation Delay: 5.0 s

Data Processing:

o Apply a Fourier transform to the acquired free induction decays (FIDs).
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o Phase correct the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (& = 2.50 ppm
for *H and & = 39.52 ppm for 3C).

 Integrate the peaks in the 'H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

e Place a small amount of the solid 3-(Pyrimidin-5-yl)propanoic acid powder directly onto
the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquisition Parameters:

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 32

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Data Processing:
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e The sample spectrum is automatically ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

» Perform baseline correction if necessary.

 Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with
an electrospray ionization (ESI) source.

Sample Preparation:

e Prepare a stock solution of 3-(Pyrimidin-5-yl)propanoic acid at a concentration of 1 mg/mL
in a suitable solvent such as methanol or acetonitrile/water (50:50).

 Dilute the stock solution to a final concentration of approximately 1-10 pg/mL.

Acquisition Parameters:

lonization Mode: ESI, positive and negative modes.

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 pL/min.

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Source Temperature: 100-150 °C

Data Processing:

e The acquired mass spectra are processed to identify the molecular ion peaks ([M+H]*,
[M+Na]*, [M-H]~, etc.).
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¢ The exact mass measurements are used to calculate the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 3-(Pyrimidin-5-yl)propanoic acid.
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Caption: General workflow for the spectroscopic characterization of 3-(Pyrimidin-5-

yl)propanoic acid.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1341825?utm_src=pdf-body
https://www.benchchem.com/product/b1341825?utm_src=pdf-body-img
https://www.benchchem.com/product/b1341825?utm_src=pdf-body
https://www.benchchem.com/product/b1341825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(Pyrimidin-5-yl)propanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341825#spectroscopic-data-nmr-ir-ms-of-3-
pyrimidin-5-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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